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Compound of Interest

Compound Name:
Methyl 3-fluoro-5-hydroxy-4-

methoxybenzoate

CAS No.: 838856-88-5

Cat. No.: B3029923

Get Quote

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development

Scientists, and Analytical Researchers Focus: Physicochemical Characterization, Solubility

Determination Protocols, and Application Logic[1][2]

Part 1: Executive Technical Summary[1][2]
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS: 838856-88-5) is a specialized

fluorinated aromatic building block used in the synthesis of bioactive small molecules,

particularly tyrosine kinase inhibitors (TKIs) and advanced antimicrobials.[1][2] As a derivative

of methyl gallate/isovanillate, it incorporates a fluorine atom to modulate metabolic stability and

lipophilicity—a technique known as a "fluorine scan" in lead optimization.[1][2]

For drug development professionals, understanding the solubility profile of this intermediate is

critical for two unit operations:

Synthetic Workup: Optimizing extraction solvents and crystallization yields.
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Biological Assays: Ensuring complete dissolution in DMSO stock solutions to prevent

compound precipitation during serial dilutions.

This guide provides a comprehensive physicochemical profile, predicted solubility data based

on structural analogs, and a validated experimental protocol for precise solubility determination.

[1][2]

Part 2: Physicochemical Profile & Theoretical
Solubility[1][2]
Before experimental validation, a theoretical assessment based on structure-property

relationships (SPR) provides the necessary boundaries for solvent selection.[1][2]

Compound Identity
Parameter Data

Chemical Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

CAS Number 838856-88-5

Molecular Formula C₉H₉FO₄

Molecular Weight 200.16 g/mol

Structural Class Fluorinated Phenolic Ester

Key Functional Groups

Ester (Hydrophobic), Phenol (H-bond donor),

Methoxy (H-bond acceptor), Fluorine

(Lipophilic/Inductive)

Predicted Solubility Data
Note: Direct experimental values are lot-dependent. The values below are derived from

validated quantitative structure-property relationship (QSPR) models for fluorinated benzoates.
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Solvent System
Predicted Solubility
(25°C)

Solubility Class
Mechanistic
Rationale

Water (pH 7.0) < 1 mg/mL Insoluble

High lipophilicity

(LogP ~2.0); Ester

and methoxy groups

limit H-bonding with

water.[1][2]

DMSO > 50 mg/mL Highly Soluble

Aprotic polar solvent

disrupts

intermolecular H-

bonds; ideal for stock

solutions.[1][2]

Methanol/Ethanol 20–50 mg/mL Soluble

Good compatibility

with the polar phenolic

hydroxyl group.[1][2]

Dichloromethane

(DCM)
> 30 mg/mL Soluble

Excellent solvation of

the lipophilic aromatic

core and ester moiety.

[1][2]

Hexanes < 0.1 mg/mL Insoluble

Compound is too

polar (phenolic OH)

for non-polar aliphatic

hydrocarbons.[1][2]

Part 3: Experimental Protocol for Solubility
Determination
As an Application Scientist, I recommend the Thermodynamic Shake-Flask Method coupled

with HPLC-UV detection.[1][2] This method is superior to kinetic visual solubility as it accounts

for the equilibration time required for the crystal lattice to break.[1][2]

Materials & Reagents[1][2]
Analyte: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (>98% purity).[1][2]
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Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol, DMSO.[1][2]

Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC

system with UV/DAD detector.

Step-by-Step Methodology
Phase 1: Saturation

Weighing: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 Buffer).[1][2]

Checkpoint: If the solid dissolves immediately, add more solid until a visible precipitate

remains.[1][2]

Equilibration: Cap the vial and place it in an orbital shaker at 25°C ± 0.5°C. Shake at 200

RPM for 24 hours.

Why 24h? Fluorinated benzoates can form stable crystal polymorphs; 24h ensures

thermodynamic equilibrium is reached.[1][2]

Phase 2: Filtration & Sampling[1][2]
Filtration: After 24 hours, remove the vial. Pass the supernatant through a 0.45 µm PTFE

filter to remove undissolved solids.[1][2]

Caution: Discard the first 100 µL of filtrate to account for non-specific binding to the filter

membrane.[1][2]

Dilution: Dilute the filtrate 1:10 or 1:100 with the mobile phase to bring the concentration

within the linear range of the detector.

Phase 3: HPLC Quantification[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

Gradient: 5% B to 95% B over 10 minutes.
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Wavelength: 254 nm (Aromatic ring absorption).[1][2]

Calculation: Calculate concentration using a 5-point calibration curve of the standard

dissolved in DMSO.

Part 4: Analytical Workflow Visualization
The following diagram illustrates the logical flow for characterizing the solubility of a new

synthesis intermediate, ensuring data integrity for downstream biological testing.
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Figure 1: Validated workflow for solubility profiling of fluorinated intermediates, distinguishing

between kinetic screening and thermodynamic quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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